molecular formula C20H28O5 B14629257 2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate CAS No. 53713-46-5

2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate

Cat. No.: B14629257
CAS No.: 53713-46-5
M. Wt: 348.4 g/mol
InChI Key: VDIGDUSTZXQBKY-UHFFFAOYSA-N
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Description

2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate typically involves multi-step organic reactions. One common method includes the alkylation of a phenylene derivative with 3-oxobutyl bromide under basic conditions, followed by esterification with acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to secondary alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate involves its interaction with specific molecular targets. The ketone and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxobutyl)-1,4-phenylene diacetate
  • 3,5-Di(propan-2-yl)-1,4-phenylene diacetate
  • 2-(3-Hydroxybutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate

Uniqueness

2-(3-Oxobutyl)-3,5-di(propan-2-yl)-1,4-phenylene diacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

53713-46-5

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

[4-acetyloxy-2-(3-oxobutyl)-3,5-di(propan-2-yl)phenyl] acetate

InChI

InChI=1S/C20H28O5/c1-11(2)17-10-18(24-14(6)22)16(9-8-13(5)21)19(12(3)4)20(17)25-15(7)23/h10-12H,8-9H2,1-7H3

InChI Key

VDIGDUSTZXQBKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1OC(=O)C)C(C)C)CCC(=O)C)OC(=O)C

Origin of Product

United States

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